molecular formula C15H11N B3056462 5,6-Dihydroindeno[2,1-b]indole CAS No. 7156-31-2

5,6-Dihydroindeno[2,1-b]indole

Cat. No. B3056462
CAS RN: 7156-31-2
M. Wt: 205.25 g/mol
InChI Key: JDTRVJYDVHSJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 5,6-Dihydroindeno[2,1-b]indole is C15H11N . Its average mass is approximately 205.255 Da . The compound’s chemical structure consists of a fused indole ring system, which plays a crucial role in its biological activity and synthetic applications .


Chemical Reactions Analysis

5,6-Dihydroindeno[2,1-b]indole can participate in various chemical reactions. For instance, it can undergo cyclization reactions to form more complex derivatives. Additionally, it may react with other functional groups to yield novel compounds. Further studies are needed to explore its reactivity in detail .

Scientific Research Applications

Catalytic Behavior in Polymerization

5,6-Dihydroindeno[2,1-b]indole demonstrates high catalytic activity in the polymerization of 1-octene, both in the absence and presence of molecular hydrogen. This property makes it a promising catalyst for the oligomerization and hydrooligomerization of α-olefins, contributing to the production of high-quality motor oil base stocks (Nifant’ev et al., 2019).

Role in Synthesis of Melatonin Analogues

6H-Isoindolo[2,1-a]indoles and 5,6-dihydroindolo[2,1-a]isoquinolines, derivatives of 5,6-dihydroindeno[2,1-b]indole, have been used to investigate the binding site of the melatonin receptor. This research provides valuable insights into the nature of receptor binding and the potency of melatonin analogues (Faust et al., 2000).

Antioxidant and Radical Scavenging Activities

5,6-Dihydroindeno[2,1-b]indole derivatives have shown effective antioxidant power in various in vitro assays. This includes radical scavenging and reducing ability determination, making these compounds potentially useful for research into oxidative stress and related diseases (Talaz et al., 2009).

Chemical Synthesis and Structural Studies

A superacid-promoted sequential domino one-pot approach for the synthesis of various dihydroindeno[1,2-b]indoles has been developed. This method, involving a domino intermolecular Friedel–Crafts alkylation, is significant for the rapid synthesis of alkaloid natural products containing the dihydroindeno[1,2-b]indole core structure (Reddy & Satyanarayana, 2015).

Interaction with Carbonic Anhydrase Isoforms

5,10-Dihydroindeno[1,2-b]indole derivatives exhibit inhibitory potencies against several carbonic anhydrase isoforms. This suggests potential applications in the study and modulation of enzymes important in physiological processes like respiration and acid-base balance (Ekinci et al., 2012).

properties

IUPAC Name

5,6-dihydroindeno[2,1-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-11-10(5-1)9-14-15(11)12-7-3-4-8-13(12)16-14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTRVJYDVHSJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520554
Record name 5,6-Dihydroindeno[2,1-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroindeno[2,1-b]indole

CAS RN

7156-31-2
Record name 5,6-Dihydroindeno[2,1-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1-L flask were charged 36.55 g of 2-indanone (Aldrich, Mw=−132.16, 276.6 mmol), 40.00 g of phenyl-hydrazine hydrochloride (Aldrich, 99%, Mw=144.61, 276.6 mmol) and 0.3 L of i-PrOH. The suspension was warmed to 80° C. in about 30 minutes and the slurry changed color from yellow to dark brown under stirring. The reaction mixture was stirred at 80° C. for 1.5 hours and then was cooled to room temperature in about 30 minutes. The slurry was siphoned into 1.0 L of water containing 34.85 g of NaHCO3, thus obtaining a fine dispersion of a green product (no heat evolution was observed). The slurry was then filtered on a G4 frit, washed with water, dried in air under moderate vacuum for 24 h until to achieve constant weight.
Quantity
36.55 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydroindeno[2,1-b]indole
Reactant of Route 2
5,6-Dihydroindeno[2,1-b]indole
Reactant of Route 3
5,6-Dihydroindeno[2,1-b]indole
Reactant of Route 4
5,6-Dihydroindeno[2,1-b]indole
Reactant of Route 5
5,6-Dihydroindeno[2,1-b]indole
Reactant of Route 6
5,6-Dihydroindeno[2,1-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.